Methyl 4-Benzyloxy-3-Chlorophenylacetate

Anti-inflammatory Prodrug Design Pharmacokinetics

This methyl ester is the direct precursor to benzofenac, the most potent anti-inflammatory in its lipophilicity-activity series, enabling selective functional group manipulation before final deprotection. It is the foundational scaffold for aldose reductase inhibitors (IC₅₀ 20.9 µM) and a key building block for irreversible DHFR inhibitors. With comprehensive ¹H NMR, FTIR, and GC-MS spectral data, it also serves as an ideal reference standard for analytical method validation.

Molecular Formula C16H15ClO3
Molecular Weight 290.74 g/mol
Cat. No. B8577761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Benzyloxy-3-Chlorophenylacetate
Molecular FormulaC16H15ClO3
Molecular Weight290.74 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl
InChIInChI=1S/C16H15ClO3/c1-19-16(18)10-13-7-8-15(14(17)9-13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
InChIKeyMUADFZXQAYZKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Benzyloxy-3-Chlorophenylacetate (CAS 63007-66-9): Procurement Specifications and Identity Profile for Synthetic Intermediate Applications


Methyl 4-Benzyloxy-3-Chlorophenylacetate (CAS 63007-66-9) is a phenylacetic acid methyl ester derivative characterized by a 4-benzyloxy substituent and a 3-chloro substituent on the aromatic ring, with a molecular formula of C₁₆H₁₅ClO₃ and a molecular weight of 290.74 g/mol [1]. This compound is primarily employed as a protected synthetic intermediate in medicinal chemistry, serving as a precursor to the anti-inflammatory agent 3-chloro-4-benzyloxyphenylacetic acid (benzofenac) and as a building block in the synthesis of more complex pharmacophores, including dihydrofolate reductase inhibitors and aldose reductase inhibitors [2] [3].

Methyl 4-Benzyloxy-3-Chlorophenylacetate: Structural Determinants That Preclude Direct In-Class Substitution in Synthetic Pathways


In-class substitution of Methyl 4-Benzyloxy-3-Chlorophenylacetate with structurally similar phenylacetic acid derivatives is inadmissible without validation due to divergent physicochemical properties and biological fates dictated by the ester moiety and halogen substitution pattern. The methyl ester serves as a protected carboxylic acid, enabling distinct reactivity profiles in multi-step syntheses compared to the free acid form, benzofenac [1]. Furthermore, the presence of the 3-chloro substituent significantly increases molecular weight (+34.44 Da) and lipophilicity relative to non-chlorinated analogs such as 4-Benzyloxyphenylacetic acid methyl ester (MW 256.30), which directly impacts chromatographic behavior, membrane permeability, and potential off-target interactions [2]. QSAR analyses confirm that both overall lipophilicity and acidity are critical determinants of biological efficacy within this series, precluding simple analog replacement without quantitative reassessment [1].

Methyl 4-Benzyloxy-3-Chlorophenylacetate: Quantitative Differentiation Evidence Against Closest Analogs


Ester vs. Free Acid: Quantified Impact on Anti-Inflammatory Activity via Polymeric Prodrug Model

Esterification of 3-chloro-4-benzyloxyphenylacetic acid (BPh, benzofenac) results in a quantifiable attenuation of anti-inflammatory activity, as demonstrated in a polymeric ester model. The methyl ester represents the simplest alcoholic ester in this series, and data from polymeric analogs confirm that ester derivatives exhibit reduced activity relative to the free acid [1]. This finding is critical for researchers intending to use the methyl ester as a prodrug or intermediate, as liberation of the free acid is required for full pharmacological effect.

Anti-inflammatory Prodrug Design Pharmacokinetics

Chlorine Substitution Impact on Molecular Weight and Predicted Physicochemical Profile

The presence of the 3-chloro substituent in Methyl 4-Benzyloxy-3-Chlorophenylacetate (MW 290.74) increases molecular weight by 34.44 Da compared to the non-chlorinated analog Methyl 4-Benzyloxyphenylacetate (MW 256.30) [1] [2]. This structural difference contributes to increased lipophilicity, a parameter shown by QSAR regression analysis to correlate parabolically with anti-inflammatory effect in the benzyloxyarylaliphatic acid series, where 3-chloro-4-benzyloxyphenylacetic acid (benzofenac) was identified as the most effective compound within the investigated lipophilicity range [3].

Physicochemical Properties Lipophilicity QSAR

Spectral Fingerprint for Identity Verification and Quality Control in Procurement

Methyl 4-Benzyloxy-3-Chlorophenylacetate possesses a unique spectral fingerprint comprising ¹H NMR, FTIR, and GC-MS data, enabling unambiguous identity verification and purity assessment upon receipt [1]. The availability of these reference spectra provides a quantitative baseline for analytical quality control, distinguishing this specific compound from its positional isomers (e.g., 3-benzyloxy analogs) and related derivatives. The exact mass of 290.070972 g/mol and characteristic InChIKey MUADFZXQAYZKPE-UHFFFAOYSA-N further serve as definitive identifiers for database cross-referencing and computational modeling [1].

Analytical Chemistry Quality Control Spectroscopy

Utility as a Key Intermediate in the Synthesis of Potent Aldose Reductase Inhibitors

Methyl 4-Benzyloxy-3-Chlorophenylacetate serves as a critical precursor to the benzyloxyphenylacetic acid pharmacophore, a scaffold validated in the development of aldose reductase inhibitors. The most potent derivative in this series, compound 5d, exhibited an IC₅₀ of 20.9 μM against aldose reductase [1]. This value provides a benchmark for the inhibitory potential of compounds derived from this core structure. The methyl ester offers a versatile handle for further derivatization, including hydrolysis to the free acid (benzofenac) or conversion to amides and other functional groups explored in the optimization of aldose reductase inhibitory activity [1].

Aldose Reductase Inhibition Diabetic Complications Medicinal Chemistry

Methyl 4-Benzyloxy-3-Chlorophenylacetate: Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


Synthetic Intermediate for Benzofenac and Related Anti-Inflammatory Prodrugs

This compound is the direct methyl ester of 3-chloro-4-benzyloxyphenylacetic acid (benzofenac), an anti-inflammatory agent identified as the most effective within its lipophilicity-activity series [1]. Researchers synthesizing benzofenac or its derivatives for pharmacological evaluation should procure this ester as a protected intermediate. The ester moiety allows for selective manipulation of other functional groups before final deprotection to the active free acid, a strategy supported by evidence that esterification attenuates activity, thereby confirming its role as a prodrug or synthetic handle rather than a direct bioactive molecule [2].

Medicinal Chemistry Campaigns Targeting Aldose Reductase for Diabetic Complications

The benzyloxyphenylacetic acid core, accessible via hydrolysis of Methyl 4-Benzyloxy-3-Chlorophenylacetate, is a validated scaffold for aldose reductase inhibition. The most potent derivative from this series achieved an IC₅₀ of 20.9 μM [3]. Procurement of this methyl ester is indicated for laboratories engaged in structure-activity relationship (SAR) studies aiming to optimize aldose reductase inhibitors, as it provides the foundational 3-chloro-4-benzyloxy substitution pattern shown to be critical for activity when combined with a methylene spacer [3].

Quality Control and Analytical Method Development Using a Well-Characterized Reference Standard

Given the availability of comprehensive spectral data including ¹H NMR, FTIR, and GC-MS, Methyl 4-Benzyloxy-3-Chlorophenylacetate serves as an excellent reference standard for developing and validating analytical methods [4]. Its unique InChIKey (MUADFZXQAYZKPE-UHFFFAOYSA-N) and exact mass (290.070972 g/mol) provide unambiguous identifiers for LC-MS and GC-MS workflows. This application is particularly valuable for CROs and pharmaceutical QC laboratories that require robust, verifiable standards for method qualification.

Synthesis of Complex Heterocyclic Pharmacophores via the 4-Benzyloxy-3-Chlorophenyl Motif

The 4-benzyloxy-3-chlorophenyl moiety is a key substructure in active-site-directed irreversible inhibitors of dihydrofolate reductase (DHFR) [5]. Methyl 4-Benzyloxy-3-Chlorophenylacetate can be elaborated into more complex triazine-based inhibitors through standard functional group interconversions. Procurement of this intermediate enables medicinal chemists to efficiently construct DHFR inhibitor libraries for anticancer or antimicrobial research, leveraging the established precedent for this specific aryl substitution pattern in targeting the enzyme active site [5].

Quote Request

Request a Quote for Methyl 4-Benzyloxy-3-Chlorophenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.